1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride
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Overview
Description
1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is a chemical compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride typically involves the reaction of 5-methoxypyridine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated and purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of pyridine alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
- 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
Comparison: 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is unique due to its specific methoxy substitution at the 5-position of the pyridine ring. This substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the methoxy group can enhance its solubility and interaction with certain biological targets, making it a valuable compound in various research applications .
Biological Activity
1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound is a pyridine derivative with the molecular formula C8H9ClN2O. The presence of the methoxy group at the 5-position of the pyridine ring enhances its lipophilicity and may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can significantly influence its pharmacological effects.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For instance, studies have shown that it can inhibit certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies indicate effective inhibition of bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Notably, it showed significant growth inhibition in cancer cell lines, with IC50 values indicating potent activity against specific types of tumors. For example, one study reported an EC50 value of 260 nM against Trypanosoma brucei, highlighting its potential as a therapeutic agent in parasitic diseases .
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following oral administration in animal models, it exhibited rapid absorption with a bioavailability estimated at approximately 53.7% . The compound's high clearance rate suggests a significant first-pass metabolism effect.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against various bacterial strains, demonstrating promising results that warrant further exploration for clinical applications .
- Anticancer Studies : Research focused on its cytotoxic effects on cancer cell lines revealed that modifications to the methoxy group could enhance or diminish biological activity. For example, derivatives with different substitutions showed varied growth inhibition profiles .
- In Vivo Studies : Animal model experiments indicated that the compound could penetrate the blood-brain barrier effectively, suggesting potential use in treating central nervous system disorders .
Summary Table of Biological Activities
Activity | Target/Pathogen | IC50/EC50 Value | Notes |
---|---|---|---|
Antimicrobial | Various bacterial strains | Not specified | Effective inhibition observed |
Anticancer | T. brucei | EC50 = 260 nM | Significant growth inhibition |
Enzyme Inhibition | Kinases | IC50 = 12 μM | Modest activity against specific kinases |
Properties
IUPAC Name |
1-(5-methoxypyridin-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6(10)7-3-8(11-2)5-9-4-7;/h3-5H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREAIQNQRWJOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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